molecular formula C18H20IN3O B2483838 N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 329779-34-2

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2483838
CAS No.: 329779-34-2
M. Wt: 421.282
InChI Key: IEXIYZJTXPOXOK-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20IN3O and its molecular weight is 421.282. The purity is usually 95%.
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Scientific Research Applications

  • Antioxidant and Anti-inflammatory Activities : A study highlighted the synthesis of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which demonstrated notable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities (Nayak et al., 2014).

  • Antimicrobial and Anticholinesterase Activities : Another research focused on 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, which were evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds showed significant antifungal activity, especially against Candida parapsilosis (Yurttaş et al., 2015).

  • Antitumor Activity : A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity. Some compounds in this study exhibited considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

  • Anticonvulsant Activity : Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their anticonvulsant activity in animal models of epilepsy. These molecules, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed activity mainly in the maximal electroshock (MES) seizures, particularly for 3-(trifluoromethyl)anilide derivatives (Kamiński et al., 2015).

  • Neuroprotective Effects : Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated against acetylcholinesterase and butylcholinesterase. Compound N-(3-cyano-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide showed significant neuroprotective effects against H2O2-induced oxidative stress in PC12 cells (Sameem et al., 2017).

  • β3-Adrenergic Receptor Agonists : A series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were prepared and evaluated as β3-adrenergic receptor agonists, potentially useful in treating obesity and type 2 diabetes. Some compounds exhibited significant hypoglycemic activity in a rodent model of diabetes (Maruyama et al., 2012).

Properties

IUPAC Name

N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXIYZJTXPOXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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